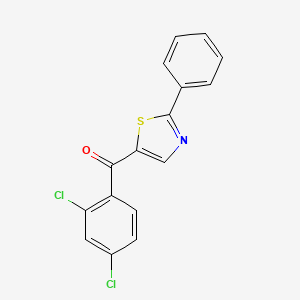

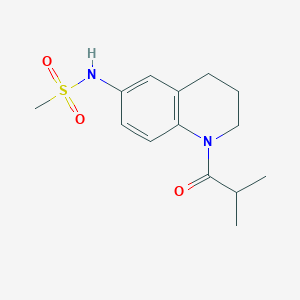

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

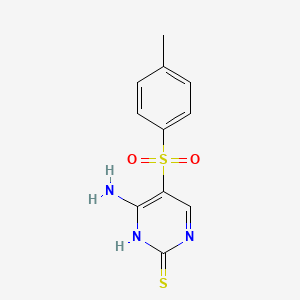

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as EPPAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EPPAA is a synthetic compound that belongs to the family of isoxazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

1. Herbicide Metabolism and Carcinogenicity Studies

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, a related compound to chloroacetamide herbicides like acetochlor and alachlor, has been studied for its metabolism and potential carcinogenicity. Research conducted by Coleman et al. (2000) found that these herbicides are metabolized in liver microsomes, leading to metabolites like CDEPA and CMEPA. These metabolites were suggested to play a role in the carcinogenicity observed in rats, with different metabolization rates in human and rat liver microsomes, highlighting the species-specific aspects of their toxicology (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Antimicrobial Activity and Cytotoxicity

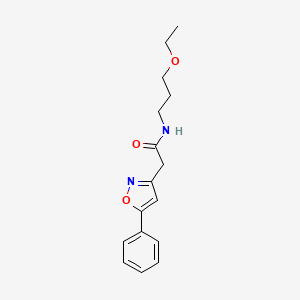

In the search for new antimicrobial agents, Kaplancıklı et al. (2012) synthesized derivatives of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide, which share structural similarities with N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide. These compounds showed notable antimicrobial activity and were also evaluated for their cytotoxic effects, demonstrating potential applications in medicinal chemistry (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

3. Coordination Complexes and Antioxidant Activity

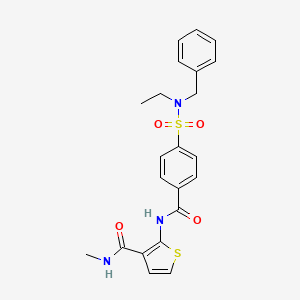

Chkirate et al. (2019) explored pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, for constructing novel Co(II) and Cu(II) coordination complexes. The study demonstrated how the self-assembly process and hydrogen bonding influence the formation of these complexes. Additionally, the antioxidant activity of these ligands and their complexes was determined, suggesting potential applications in biochemistry and pharmacology (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

4. Potential in Cancer Treatment

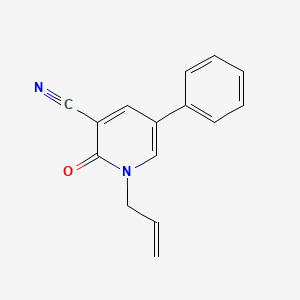

Research by Wu et al. (2009) investigated a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), which exhibited potent antitumor activity against various cancer cells in vitro. The study highlighted its potential as a microtubule inhibitor, disrupting microtubule assembly and inducing apoptosis in cancer cells, suggesting possible therapeutic applications in oncology (Wu, Ding, Liu, Zhu, Hu, Yang, & He, 2009).

properties

IUPAC Name |

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-2-20-10-6-9-17-16(19)12-14-11-15(21-18-14)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZGZMLHZWUTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)

![2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B2569603.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)